molecular formula C19H21NO2 B11833534 2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl- CAS No. 647841-85-8

2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl-

Cat. No.: B11833534
CAS No.: 647841-85-8
M. Wt: 295.4 g/mol
InChI Key: ACCBRVVTGSLRCA-UHFFFAOYSA-N
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Description

6-butyl-8-ethyl-4-methyl-2H-pyrano[3,2-g]quinolin-2-one is a heterocyclic compound that belongs to the pyranoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 6-butyl-8-ethyl-4-methyl-2H-pyrano[3,2-g]quinolin-2-one makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyranoquinolones, including 6-butyl-8-ethyl-4-methyl-2H-pyrano[3,2-g]quinolin-2-one, typically involves acid-catalyzed tandem reactions. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence .

Industrial Production Methods

Industrial production methods for pyranoquinolones often involve optimizing the reaction conditions to achieve high yields and purity. The use of catalysts such as Yb(OTf)3 in solvents like 1,2-DCE at elevated temperatures (e.g., 84°C) under air can facilitate the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-butyl-8-ethyl-4-methyl-2H-pyrano[3,2-g]quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

6-butyl-8-ethyl-4-methyl-2H-pyrano[3,2-g]quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-butyl-8-ethyl-4-methyl-2H-pyrano[3,2-g]quinolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-butyl-8-ethyl-4-methyl-2H-pyrano[3,2-g]quinolin-2-one is unique due to its specific substituents (butyl, ethyl, and methyl groups) and the pyrano ring fused to the quinoline core. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

647841-85-8

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

6-butyl-8-ethyl-4-methylpyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C19H21NO2/c1-4-6-7-13-9-14(5-2)20-17-11-18-15(10-16(13)17)12(3)8-19(21)22-18/h8-11H,4-7H2,1-3H3

InChI Key

ACCBRVVTGSLRCA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C2C=C3C(=CC(=O)OC3=CC2=NC(=C1)CC)C

Origin of Product

United States

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